molecular formula C15H11NO4S B1518858 2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid CAS No. 1036549-48-0

2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid

Cat. No. B1518858
CAS RN: 1036549-48-0
M. Wt: 301.3 g/mol
InChI Key: FRFPVSULJOMVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid (3-CMSB) is a widely used organic compound in research laboratories. It is an important building block for the synthesis of many compounds, such as pharmaceuticals, agricultural products, and materials. 3-CMSB is also used in the production of various pharmaceuticals, including antifungal agents, antibiotics, and anti-inflammatory agents. In addition, 3-CMSB is used in the synthesis of a variety of organic compounds, such as dyes, pigments, and plasticizers.

Scientific Research Applications

One-Pot Synthesis of Benzoxazoles

Methanesulfonic acid has been utilized as an effective catalyst for the synthesis of 2-substituted benzoxazoles from carboxylic acids, showcasing the potential of related sulfonyl compounds in facilitating complex organic reactions. This process is notable for its compatibility with various substituents, indicating the versatility of methanesulfonic acid in organic synthesis (Kumar, Rudrawar, & Chakraborti, 2008).

Catalysis in Alkylation Reactions

Methanesulfonic acid has been applied as a catalyst for the electrophilic addition of long-chain olefins to benzene, demonstrating its role in the production of linear alkylbenzenes. This method is highlighted for its environmental friendliness and the possibility of catalyst recycling, presenting a sustainable approach to chemical synthesis (Luong et al., 2004).

Oxidative Alkylation of sp3 C-H Bonds

A combination of manganese dioxide and methanesulfonic acid has been developed to promote the direct coupling of benzylic ethers and carbamates with ketones via oxidative C-H bond activation. This method underscores the economic and environmental benefits of using methanesulfonic acid in organic transformations (Liu et al., 2013).

Cyclization of Carboxylic Acids to Benzothiazoles

Methanesulfonic acid, in combination with SiO2, has been found to efficiently catalyze the synthesis of 2-substituted benzothiazoles from carboxylic acids. This research illustrates the utility of methanesulfonic acid in facilitating cyclization reactions, contributing to the synthesis of heterocyclic compounds (Sharghi & Asemani, 2009).

Reductive Ring-Opening of O-benzylidene Acetals

Methanesulfonic acid has been shown to be an effective catalyst for the reductive ring-opening of O-benzylidene acetals, offering a convenient alternative for reactions traditionally catalyzed by ethereal HCl. This finding indicates the potential for methanesulfonic acid to facilitate regioselective synthesis processes (Zinin et al., 2007).

properties

IUPAC Name

2-[(3-cyanophenyl)methylsulfonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4S/c16-9-11-4-3-5-12(8-11)10-21(19,20)14-7-2-1-6-13(14)15(17)18/h1-8H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFPVSULJOMVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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